molecular formula C11H21NO2 B8233194 (r)-2-Amino-5-cyclohexylpentanoic acid CAS No. 1227940-09-1

(r)-2-Amino-5-cyclohexylpentanoic acid

Cat. No.: B8233194
CAS No.: 1227940-09-1
M. Wt: 199.29 g/mol
InChI Key: LGIVZSMPEFXNLH-SNVBAGLBSA-N
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Description

(r)-2-Amino-5-cyclohexylpentanoic acid is an organic compound that belongs to the class of amino acids. Amino acids are organic molecules that contain both an amino group (―NH2) and a carboxylic acid group (―COOH). This particular compound features a cyclohexane ring, which is a six-membered carbon ring, attached to a pentanoic acid chain with an amino group at the alpha position. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (r)-2-Amino-5-cyclohexylpentanoic acid can be achieved through several methods. One common approach is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Another method is the Strecker synthesis, which starts with aldehydes or ketones as the starting materials . The Gabriel phthalimide synthesis is also used, where phthalimide is alkylated and then hydrolyzed to yield the amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on the desired purity, yield, and cost-effectiveness. The amidomalonate synthesis is often preferred for its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

(r)-2-Amino-5-cyclohexylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted amino acids.

Scientific Research Applications

(r)-2-Amino-5-cyclohexylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (r)-2-Amino-5-cyclohexylpentanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a neurotransmitter or a precursor for neurotransmitters, influencing synaptic transmission and neuronal communication. It can also participate in metabolic pathways, contributing to the synthesis of proteins and other essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(r)-2-Amino-5-cyclohexylpentanoic acid is unique due to its specific structure, which combines a cyclohexane ring with a pentanoic acid chain and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-5-cyclohexylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIVZSMPEFXNLH-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287667
Record name (αR)-α-Aminocyclohexanepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227940-09-1
Record name (αR)-α-Aminocyclohexanepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227940-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Aminocyclohexanepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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